molecular formula C25H44N14O7 B12683014 Unii-2YP3ryc823 CAS No. 33490-33-4

Unii-2YP3ryc823

Cat. No.: B12683014
CAS No.: 33490-33-4
M. Wt: 652.7 g/mol
InChI Key: FRXNXDHFQYZYNA-GOTGUIIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Capreomycin IB involves complex chemical processes. The industrial production methods are not widely documented, but it is known that the compound is derived from the bacterium Streptomyces capreolus. The fermentation process involves cultivating the bacterium under specific conditions to produce the antibiotic, which is then extracted and purified for medical use .

Chemical Reactions Analysis

Capreomycin IB undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Capreomycin IB has several scientific research applications:

Mechanism of Action

Capreomycin IB exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 70S ribosomal unit, preventing the formation of functional proteins. This action disrupts bacterial growth and replication, leading to the death of the bacteria. The compound also binds to components in the bacterial cell, resulting in the production of abnormal proteins .

Comparison with Similar Compounds

Capreomycin IB is similar to other antibiotics such as kanamycin, amikacin, and viomycin. it has unique binding properties toward copper (II) ions, which enhances its effectiveness against certain strains of Mycobacterium tuberculosis. This uniqueness makes it a valuable tool in the treatment of multidrug-resistant tuberculosis .

Similar compounds include:

  • Kanamycin
  • Amikacin
  • Viomycin

These compounds share similar mechanisms of action but differ in their specific binding properties and effectiveness against various bacterial strains .

Properties

CAS No.

33490-33-4

Molecular Formula

C25H44N14O7

Molecular Weight

652.7 g/mol

IUPAC Name

(3S)-3,6-diamino-N-[[(2S,5S,8Z,11S,15S)-15-amino-11-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-8-[(carbamoylamino)methylidene]-2-methyl-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide

InChI

InChI=1S/C25H44N14O7/c1-11-19(41)36-15(9-32-17(40)7-12(27)3-2-5-26)21(43)37-16(10-34-25(30)46)22(44)39-18(14-4-6-31-24(29)38-14)23(45)33-8-13(28)20(42)35-11/h10-15,18H,2-9,26-28H2,1H3,(H,32,40)(H,33,45)(H,35,42)(H,36,41)(H,37,43)(H,39,44)(H3,29,31,38)(H3,30,34,46)/b16-10-/t11-,12-,13-,14+,15-,18-/m0/s1

InChI Key

FRXNXDHFQYZYNA-GOTGUIIGSA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N[C@H](C(=O)NC[C@@H](C(=O)N1)N)[C@H]2CCNC(=N2)N)CNC(=O)C[C@H](CCCN)N

Canonical SMILES

CC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCNC(=N2)N)CNC(=O)CC(CCCN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.